Product packaging for Acetamide, N-[3-(bromomethyl)phenyl]-(Cat. No.:CAS No. 90914-80-0)

Acetamide, N-[3-(bromomethyl)phenyl]-

Cat. No.: B2932760
CAS No.: 90914-80-0
M. Wt: 228.089
InChI Key: SQPJEZQRARLAHJ-UHFFFAOYSA-N
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Description

Strategic Significance in Modern Chemical Transformations

The strategic importance of Acetamide (B32628), N-[3-(bromomethyl)phenyl]- lies in its bifunctional nature. The bromomethyl group (-CH2Br) is a reactive site, characteristic of benzyl (B1604629) halides, which are potent alkylating agents in organic synthesis. wikipedia.orgfiveable.me This functional group readily participates in nucleophilic substitution reactions, allowing for the introduction of the N-acetyl-3-aminobenzyl moiety onto a wide range of substrates. This makes it a key reagent for constructing carbon-carbon and carbon-heteroatom bonds.

Simultaneously, the acetamide group (-NHCOCH3) provides a site for further chemical modification. The amide bond itself is a cornerstone of many biologically active molecules. This group can influence the electronic properties of the benzene (B151609) ring and can be involved in hydrogen bonding, which is crucial in the study of molecular recognition and crystal engineering. nih.govresearchgate.net The presence of both a reactive electrophilic center (the benzyl bromide) and a stable, yet modifiable, amide linkage makes this compound a versatile tool for creating diverse molecular architectures, particularly in the development of pharmaceutical agents and functional materials.

Historical Context of Related Phenylacetamide and Benzyl Bromide Derivatives in Synthesis

The utility of Acetamide, N-[3-(bromomethyl)phenyl]- can be understood by examining the historical roles of its parent structures: phenylacetamides and benzyl bromides.

Phenylacetamide Derivatives: The phenylacetamide scaffold is a common feature in a multitude of compounds with significant biological activity. ontosight.ai Historically, derivatives of phenylacetamide have been integral to medicinal chemistry, forming the basis for various therapeutic agents, including anticonvulsants, anti-inflammatory drugs, and anticancer agents. nih.govarchivepp.com Research into these derivatives has demonstrated that modifications to the phenyl ring and the acetamide group can fine-tune their biological effects. nih.govmdpi.comacs.org For instance, substituted 2-arylacetamides have been studied for their structural similarity to the side chain of natural benzylpenicillin. researchgate.net The synthesis of N-phenylacetamide derivatives has been a subject of extensive research, with methods like the nitration of N-phenylacetamide being well-established procedures to create precursors for further synthesis. jcbsc.org

Benzyl Bromide Derivatives: Benzyl bromide and its derivatives are classic reagents in organic synthesis, primarily used for introducing the benzyl group. wikipedia.org The benzyl group is often employed as a protecting group for alcohols and carboxylic acids due to its stability under various reaction conditions and its relatively easy removal via hydrogenolysis. wikipedia.org Beyond their role in protection chemistry, benzyl bromides are key precursors for forming complex carbon skeletons through reactions like the Wittig reaction to synthesize alkenes, and in various coupling reactions. fiveable.meresearchgate.net The reactivity of the bromomethyl group is enhanced by the adjacent benzene ring, which stabilizes the transition state of substitution reactions. fiveable.me Research has focused on developing new methods for the synthesis of benzyl bromide derivatives and expanding their applications in creating complex molecules. researchgate.netnih.gov

Broad Research Landscape and Academic Focus

The research landscape for Acetamide, N-[3-(bromomethyl)phenyl]- and related compounds is primarily concentrated in medicinal chemistry and synthetic methodology development. The compound itself is often listed as a chemical intermediate, available for research and development purposes. aksci.com Its structure is particularly suited for the synthesis of targeted inhibitors for enzymes or receptors, where one part of the molecule can bind to the target while the other can be modified to improve properties like solubility or cell permeability.

Academic focus often involves using such bifunctional building blocks to create libraries of novel compounds for biological screening. ontosight.ai For example, various N-phenylacetamide derivatives have been synthesized and evaluated for antibacterial, antidepressant, and anticancer activities. nih.govnih.govmdpi.com The presence of the reactive benzyl bromide functionality allows for its straightforward incorporation into larger, more complex molecular frameworks, making it a valuable starting material for drug discovery programs. Patents related to this chemical structure suggest its application in the development of new therapeutic agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO B2932760 Acetamide, N-[3-(bromomethyl)phenyl]- CAS No. 90914-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-(bromomethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPJEZQRARLAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Acetamide, N 3 Bromomethyl Phenyl

Novel Synthetic Routes and Methodological Innovations

The preparation of Acetamide (B32628), N-[3-(bromomethyl)phenyl]- can be approached through several synthetic routes, each with its own set of optimizations and innovations. A common strategy involves a two-step process: the N-acetylation of a substituted aniline (B41778) followed by the bromination of the methyl group.

Multi-Step Synthesis Pathways and Optimizations

A plausible and widely applicable multi-step synthesis for Acetamide, N-[3-(bromomethyl)phenyl]- commences with the N-acetylation of 3-methylaniline. This is followed by a selective benzylic bromination of the resulting N-(3-methylphenyl)acetamide.

Step 1: N-Acetylation of 3-Methylaniline

The acetylation of 3-methylaniline is a well-established transformation. Traditional methods often employ acetyl chloride or acetic anhydride (B1165640). Optimization of this step focuses on milder reagents, improved yields, and simplified purification processes. For instance, the use of acetic acid in the presence of a catalyst can be an effective and more environmentally friendly approach.

Acetylating AgentCatalystSolventReaction ConditionsYield (%)
Acetic AnhydrideNoneAcetic AcidReflux>90
Acetyl ChlorideBase (e.g., Pyridine)Dichloromethane0 °C to RT>90
Acetic AcidLewis Acid (e.g., Zn dust)None (Neat)Reflux70-80 ijirset.com

Step 2: Benzylic Bromination of N-(3-methylphenyl)acetamide

The subsequent step involves the selective bromination of the methyl group at the benzylic position of N-(3-methylphenyl)acetamide. A key challenge in this step is to avoid bromination of the aromatic ring. N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is the reagent of choice for this transformation. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) under reflux or photochemical initiation. libretexts.org

Optimization of this step involves fine-tuning the reaction conditions to maximize the yield of the desired monobrominated product and minimize the formation of dibrominated byproducts. scientificupdate.com

Brominating AgentInitiatorSolventReaction ConditionsSelectivity
NBSAIBN/BPOCCl₄Reflux/LightHigh for benzylic position
NBSLight (hν)CyclohexaneRefluxHigh for benzylic position
Br₂Light (hν)CCl₄RefluxCan lead to ring bromination

One-Pot Reaction Strategies

To enhance process efficiency and reduce waste, one-pot strategies for the synthesis of Acetamide, N-[3-(bromomethyl)phenyl]- are highly desirable. While specific literature for a one-pot synthesis of this exact molecule is scarce, the concept can be applied by performing the N-acetylation and subsequent bromination in a single reaction vessel without isolation of the intermediate, N-(3-methylphenyl)acetamide.

A hypothetical one-pot procedure could involve the N-acetylation of 3-methylaniline with acetic anhydride. After completion of the acetylation, the solvent could be switched to a non-polar one suitable for radical bromination, followed by the addition of NBS and a radical initiator. Challenges in developing such a process include potential side reactions and the compatibility of reagents and reaction conditions for both steps.

Catalyst-Mediated Synthesis (e.g., Phase-Transfer Catalysis, Metal Catalysis)

Phase-Transfer Catalysis:

Phase-transfer catalysis (PTC) can be a powerful tool, particularly in the N-alkylation of amides and related reactions. researchgate.net While not directly applicable to the N-acetylation with common reagents, PTC could be explored in alternative synthetic routes. For the bromination step, PTC has been employed in the generation of brominating agents or to facilitate reactions in biphasic systems, potentially offering milder reaction conditions and improved selectivity.

Metal Catalysis:

Transition metal catalysis offers a plethora of opportunities for C-H bond functionalization. While radical bromination with NBS is a standard method, research into metal-catalyzed benzylic C-H bromination is an active area. Catalysts based on metals like iron, copper, or ruthenium could potentially offer alternative pathways with enhanced selectivity and efficiency under milder conditions. For instance, visible-light-induced photocatalysis using metal complexes or organic dyes can facilitate selective halogenation reactions. mdpi.com

Green Chemistry Principles in the Synthesis of Acetamide, N-[3-(bromomethyl)phenyl]-

The application of green chemistry principles is crucial for the development of sustainable synthetic processes. Key considerations include the use of safer solvents, maximization of atom economy, and minimization of waste (low E-factor).

Solvent-Free and Aqueous Medium Approaches

Solvent-Free Synthesis:

The N-acetylation of anilines can be conducted under solvent-free conditions, often with microwave assistance. ijarsct.co.inymerdigital.com For example, the reaction of anilines with glacial acetic acid can proceed efficiently without any solvent, significantly reducing the environmental impact. ymerdigital.comijtsrd.com

For the bromination step, while traditionally performed in chlorinated solvents, alternative approaches are being explored. Solvent-free benzylic bromination using solid-phase reagents or under high-temperature conditions could be a potential green alternative, although selectivity might be a challenge.

Aqueous Medium Approaches:

Conducting reactions in water is a primary goal of green chemistry. The N-acetylation of anilines has been reported in aqueous media, although it can be challenging due to the low solubility of the reactants. For the bromination step, the use of bromide/bromate systems in water has been shown to be effective for the oxidation of methylarenes, which could be adapted for benzylic bromination. researchgate.net The H₂O₂–HBr system in water also presents an environmentally benign approach for the oxidation and bromination of methylarenes. psu.edu

Atom Economy and E-Factor Considerations

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product.

For the synthesis of Acetamide, N-[3-(bromomethyl)phenyl]- via the N-acetylation of 3-methylaniline followed by benzylic bromination, the atom economy of each step can be calculated.

N-Acetylation with Acetic Anhydride: C₇H₉N + (CH₃CO)₂O → C₉H₁₁NO + CH₃COOH The atom economy is calculated as: (Molecular Weight of C₉H₁₁NO) / (Molecular Weight of C₇H₉N + Molecular Weight of (CH₃CO)₂O) * 100 This reaction has a relatively lower atom economy due to the formation of acetic acid as a byproduct.

N-Acetylation with Acetic Acid: C₇H₉N + CH₃COOH → C₉H₁₁NO + H₂O This route offers a significantly higher atom economy as water is the only byproduct. ijtsrd.com

Benzylic Bromination with NBS: C₉H₁₁NO + C₄H₄BrNO₂ → C₉H₁₀BrNO + C₄H₅NO₂ The atom economy is calculated as: (Molecular Weight of C₉H₁₀BrNO) / (Molecular Weight of C₉H₁₁NO + Molecular Weight of C₄H₄BrNO₂) * 100 This reaction generates succinimide (B58015) as a stoichiometric byproduct, which lowers the atom economy.

E-Factor:

The E-Factor (Environmental Factor) is the ratio of the mass of waste produced to the mass of the desired product. A lower E-Factor indicates a greener process.

Renewable Feedstock Utilization Strategies

The chemical industry is increasingly shifting towards the use of renewable feedstocks to reduce its environmental footprint. The synthesis of aromatic amines, such as the precursor 3-methylaniline, from biomass is a key area of this research. While a direct, single-step conversion of biomass to 3-methylaniline is not yet commercially viable, several promising strategies are being explored.

One potential route involves the depolymerization of lignin (B12514952), a complex aromatic polymer that is a major component of lignocellulosic biomass, to produce a mixture of aromatic platform chemicals, including cresols. tno.nl Techno-economic analyses have been conducted on various lignin depolymerization routes to assess their feasibility for producing bio-based aromatics. aidic.itnih.gov The resulting m-cresol (B1676322) can then be converted to m-toluidine (B57737) (3-methylaniline) through amination processes. google.comgoogle.comresearchgate.net Catalytic amination of phenols and related compounds is an area of active research, with various catalytic systems being developed to achieve high yields and selectivities.

Another approach involves the conversion of biomass-derived platform molecules, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), into aromatic compounds. researchgate.netmdpi.com These furanic compounds can be obtained from the dehydration of C5 and C6 sugars, which are readily available from the hydrolysis of cellulose (B213188) and hemicellulose. nih.gov Subsequent catalytic transformations, including cyclization and aromatization reactions, can potentially lead to the formation of substituted anilines, although this often involves multi-step syntheses.

The development of these renewable routes is still in its early stages, and significant research is required to improve efficiency, reduce costs, and scale up these processes for industrial production.

Chemo- and Regioselective Synthesis of Acetamide, N-[3-(bromomethyl)phenyl]-

The chemo- and regioselectivity of the synthetic steps are crucial for obtaining a high yield and purity of the final product.

The first step, the N-acetylation of 3-methylaniline, is a highly chemoselective reaction. The amino group is significantly more nucleophilic than the aromatic ring, ensuring that the acetylation occurs exclusively on the nitrogen atom. Various methods have been developed for the N-acetylation of anilines, including the use of acetic anhydride or acetyl chloride. derpharmachemica.comlumenlearning.comcetjournal.it More recent and greener approaches utilize acetonitrile (B52724) as both the acetylating agent and solvent, often in continuous-flow systems, which enhances the safety and efficiency of the process. nih.gov The use of deep eutectic solvents has also been explored as a green and reusable catalyst/solvent system for N-acylation reactions. nih.gov

The second step, the benzylic bromination of N-(3-methylphenyl)acetamide, presents a greater challenge in terms of regioselectivity. The goal is to selectively introduce a bromine atom at the benzylic position (the methyl group) without brominating the aromatic ring. This is typically achieved through a free-radical chain reaction, often using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under photo-initiation. manac-inc.co.jplibretexts.org

The selectivity for benzylic bromination over aromatic bromination is governed by the reaction conditions and the electronic properties of the substrate. The acetamido group is an ortho-, para-directing and activating group for electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring. stackexchange.comlibretexts.org The methyl group is also an ortho-, para-directing and weakly activating group. youtube.com In a free-radical reaction, the stability of the intermediate radical is the determining factor. The benzylic radical is highly stabilized by resonance with the aromatic ring, making the benzylic C-H bonds weaker and more susceptible to radical abstraction than the aromatic C-H bonds. By using a low concentration of bromine, which can be achieved with NBS, and initiating the reaction with light or a radical initiator, the free-radical pathway is favored over the electrophilic aromatic substitution pathway. libretexts.orggla.ac.uk Continuous flow photochemical bromination has been shown to be particularly effective in controlling selectivity and preventing over-bromination. organic-chemistry.orgrsc.orgresearchgate.net

Scale-Up Considerations and Process Chemistry Methodologies

The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors, including process safety, efficiency, cost-effectiveness, and environmental impact.

For the N-acetylation of anilines, continuous-flow reactors offer significant advantages over traditional batch processes. nih.gov They allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purities. The improved heat and mass transfer in flow reactors also enhances safety, particularly for exothermic reactions. Process intensification techniques, such as the use of microwave reactors, can further accelerate the reaction and improve energy efficiency. tandfonline.com The use of less hazardous acetylating agents like acetonitrile in continuous systems contributes to a greener and safer process. nih.gov

The scale-up of benzylic bromination reactions poses significant safety challenges due to the use of hazardous reagents like bromine and the exothermic nature of the reaction. rsc.orgscbt.comnj.gov Continuous-flow photochemical reactors have emerged as a powerful tool for the safe and scalable production of benzyl (B1604629) bromides. organic-chemistry.orgrsc.orgresearchgate.net These systems allow for precise control of irradiation time and temperature, minimizing the formation of byproducts and preventing runaway reactions. The in-situ generation of bromine in flow reactors further enhances safety by avoiding the storage and handling of large quantities of molecular bromine. rsc.org Careful consideration must also be given to the choice of solvent, with a move away from hazardous chlorinated solvents like carbon tetrachloride towards greener alternatives such as acetonitrile. organic-chemistry.org The potential for over-bromination to form di- and tri-brominated species is a key challenge that can be mitigated by careful control of stoichiometry and reaction time, which is more readily achieved in a continuous-flow setup. scientificupdate.com

Data Tables

Table 1: Representative Conditions for N-Acetylation of Substituted Anilines

EntryAniline DerivativeAcetylating AgentCatalyst/SolventTemperature (°C)TimeYield (%)Reference
1AnilineAcetonitrileAlumina20027 min (residence time)>99 nih.gov
24-ChloroanilineAcetonitrileAlumina20027 min (residence time)98 nih.gov
34-MethoxyanilineAcetonitrileAlumina20027 min (residence time)51 nih.gov
4AnilineFormamide[ChCl][ZnCl2]2803.5 h96 nih.gov
54-MethylanilineFormamide[ChCl][ZnCl2]2803.5 h94 nih.gov

Table 2: Examples of Benzylic Bromination of Toluene Derivatives in Continuous Flow

EntrySubstrateBrominating AgentSolventResidence TimeTemperature (°C)Yield (%)Reference
1TolueneNBSAcetonitrile10 min7090 organic-chemistry.org
24-MethylanisoleNBSAcetonitrile10 min085 (benzylic), 15 (aromatic) organic-chemistry.org
32,6-DichlorotolueneNaBrO3/HBrEthyl Acetate22 sNot specified88 researchgate.net
44-FluorotolueneNaBrO3/HBrEthyl Acetate15 sNot specified>99 rsc.org
5p-MethoxytolueneBrCCl3Acetonitrile30 min2585 rsc.org

Reactivity and Reaction Mechanisms of Acetamide, N 3 Bromomethyl Phenyl

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) attached to the phenyl ring is a primary benzylic halide. This structural feature makes the compound particularly susceptible to nucleophilic substitution reactions, where the bromide ion serves as an effective leaving group. Benzylic halides are known to be highly reactive in such substitutions because the phenyl ring can stabilize both the transition state of an Sₙ2 reaction and the carbocation intermediate of an Sₙ1 reaction. quora.comucalgary.ca

The mechanistic pathway for nucleophilic substitution in Acetamide (B32628), N-[3-(bromomethyl)phenyl]- can proceed via either a unimolecular (Sₙ1) or bimolecular (Sₙ2) route, with the predominant mechanism being highly dependent on the reaction conditions. quora.comucalgary.ca

Sₙ2 Pathway : As a primary benzylic halide, the carbon atom bearing the bromine is relatively unhindered sterically, making it accessible to backside attack by a nucleophile. ucalgary.ca This concerted, single-step mechanism is favored by the use of strong nucleophiles in polar aprotic solvents. libretexts.org The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Sₙ1 Pathway : The Sₙ1 mechanism involves a stepwise process where the leaving group departs in the rate-determining step to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com The benzylic position of Acetamide, N-[3-(bromomethyl)phenyl]- allows for the formation of a resonance-stabilized benzylic carbocation, which makes the Sₙ1 pathway viable. quora.comquora.com This pathway is favored under conditions involving weak nucleophiles and polar protic solvents, such as in solvolysis reactions. stackexchange.com The meta-position of the acetamido group (-NHCOCH₃) exerts a weak inductive electron-withdrawing effect, which would slightly destabilize the adjacent carbocation compared to an unsubstituted benzyl (B1604629) cation, but the resonance stabilization provided by the phenyl ring remains the dominant factor.

The choice between the Sₙ1 and Sₙ2 pathways is therefore a matter of competition, dictated by factors summarized in the table below.

FactorFavors Sₙ1 PathwayFavors Sₙ2 Pathway
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., ⁻CN, ⁻OH, RS⁻)
Solvent Polar Protic (e.g., ethanol, water)Polar Aprotic (e.g., acetone, DMSO)
Kinetics Unimolecular (Rate = k[Substrate])Bimolecular (Rate = k[Substrate][Nucleophile])
Intermediate Resonance-stabilized benzylic carbocationPentacoordinate transition state

The high reactivity of the bromomethyl group allows for the formation of new carbon-heteroatom and carbon-carbon bonds through reactions with a wide array of nucleophiles. This versatility makes Acetamide, N-[3-(bromomethyl)phenyl]- a useful intermediate in organic synthesis. The general reaction scheme involves the displacement of the bromide ion by a nucleophile (Nu⁻).

C₉H₁₀BrNO + Nu⁻ → C₉H₁₀N(Nu)O + Br⁻

The scope of this reaction is broad, though specific yields and reaction rates would depend on the nucleophilicity of the attacking species and the chosen reaction conditions.

Nucleophile TypeExample NucleophileReagent ExampleExpected Product Class
Oxygen Hydroxide, Alkoxide, CarboxylateNaOH, NaOR', R'COONaAlcohols, Ethers, Esters
Nitrogen Ammonia (B1221849), Amines, AzideNH₃, R'NH₂, NaN₃Amines, Azides
Sulfur Hydrosulfide, Thiolate, ThiocyanateNaSH, NaSR', NaSCNThiols, Thioethers, Thiocyanates
Carbon Cyanide, EnolatesNaCN, NaCH(CO₂Et)₂Nitriles, Malonic Esters

Limitations may arise from the basicity of the nucleophile, where strong, sterically hindered bases could potentially lead to side reactions, although elimination reactions are generally not competitive for primary benzylic halides. ucalgary.ca

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. For Acetamide, N-[3-(bromomethyl)phenyl]-, solvolysis in polar protic solvents like water, ethanol, or acetic acid would typically proceed through an Sₙ1 mechanism. stackexchange.com The reaction rate is primarily dependent on the ability of the solvent to stabilize the forming benzylic carbocation and bromide leaving group.

The kinetics of the reaction would follow a first-order rate law, being dependent only on the concentration of the substrate.

Rate = k[C₉H₁₀BrNO]

While specific kinetic data for the solvolysis of Acetamide, N-[3-(bromomethyl)phenyl]- are not extensively documented, the rate would be expected to increase with the ionizing power and polarity of the solvent. For instance, the rate of solvolysis would be faster in water than in ethanol, reflecting water's higher polarity and ability to stabilize ionic intermediates.

Metal-Catalyzed Coupling Reactions Involving the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group of Acetamide, N-[3-(bromomethyl)phenyl]- is susceptible to oxidative addition to low-valent transition metal catalysts, initiating a catalytic cycle that results in the formation of a new carbon-carbon or carbon-heteroatom bond.

Palladium-Mediated Cross-Couplings (Suzuki, Stille, Heck, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. While benzylic halides are known to participate in these reactions, specific examples utilizing Acetamide, N-[3-(bromomethyl)phenyl]- as a substrate are not readily found in the current body of scientific literature.

Suzuki Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound. wikipedia.orgorganic-chemistry.org For Acetamide, N-[3-(bromomethyl)phenyl]-, a hypothetical Suzuki coupling reaction would involve its reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base to yield N-(3-(R-methyl)phenyl)acetamide. Research on the Suzuki coupling of a different isomer, N-(2,5-dibromophenyl)acetamide, has been reported, demonstrating the general compatibility of the acetamide group with these reaction conditions. researchgate.net However, this does not provide direct evidence for the reactivity of the bromomethyl group in the target molecule.

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent. wikipedia.orgorganic-chemistry.org Benzylic halides are known to be suitable electrophiles in Stille couplings. wikipedia.org A potential Stille coupling of Acetamide, N-[3-(bromomethyl)phenyl]- would involve its reaction with an organostannane (R-SnBu₃) catalyzed by a palladium complex to form a new carbon-carbon bond. The general mechanism for the Stille reaction has been extensively studied. uwindsor.ca

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While benzylic halides can undergo Heck-type reactions, the classic Heck reaction is more commonly associated with sp²-hybridized carbon-halogen bonds. nih.govbeilstein-journals.org There is no specific literature detailing the Heck reaction of Acetamide, N-[3-(bromomethyl)phenyl]-.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance, and benzylic halides are viable substrates. organic-chemistry.org A Negishi coupling of Acetamide, N-[3-(bromomethyl)phenyl]- with an organozinc compound (R-ZnX) would be expected to yield the corresponding cross-coupled product.

Copper-Catalyzed and Nickel-Catalyzed Reactions

Copper and nickel catalysts offer alternative and sometimes complementary reactivity to palladium in cross-coupling reactions.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are well-established for the formation of carbon-heteroatom and carbon-carbon bonds. While the general scope of copper-catalyzed reactions is broad, nih.gov specific examples involving Acetamide, N-[3-(bromomethyl)phenyl]- are not documented. The mechanism of such reactions can involve radical pathways. nih.gov

Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for the coupling of sp³-hybridized electrophiles, including benzylic bromides. nih.govnih.gov Nickel-catalyzed cross-coupling reactions often proceed through different mechanisms than their palladium counterparts and can be more effective for certain substrate combinations. researchgate.netchemrxiv.org A nickel-catalyzed coupling of Acetamide, N-[3-(bromomethyl)phenyl]- with a suitable nucleophile would be a plausible transformation, though specific experimental details are lacking in the literature.

Mechanism of Action in Catalytic Cycles

The general catalytic cycle for these cross-coupling reactions typically involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0), Ni(0)) inserts into the carbon-bromine bond of the bromomethyl group to form a higher oxidation state organometallic intermediate.

Transmetalation: The organic group from the organometallic coupling partner (e.g., organoboron, organotin, organozinc) is transferred to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.

The specific ligands on the metal center, the base used, and the solvent can all significantly influence the efficiency and outcome of these reactions.

Radical Reactions and Their Initiating Mechanisms

The benzylic C-Br bond in Acetamide, N-[3-(bromomethyl)phenyl]- is also susceptible to homolytic cleavage to form a benzylic radical. This radical can then participate in various synthetic transformations.

Free Radical Alkylation and Cyclization

Once formed, the 3-acetamidobenzyl radical can undergo intermolecular addition to alkenes or alkynes in free radical alkylation reactions. Intramolecularly, if an appropriate radical acceptor is present within the molecule, radical cyclization can occur to form cyclic structures. Copper-catalyzed radical cyclization of N-phenylpent-4-enamides has been reported, demonstrating a strategy for forming new C-N and C-S bonds via a radical pathway. mdpi.com

Photochemical and Electrochemical Radical Generation

Photochemical Generation: The C-Br bond can be cleaved under photochemical conditions, often in the presence of a photosensitizer, to generate the corresponding benzylic radical. While the photochemical cleavage of α-keto amides has been studied, researchgate.net specific studies on the photochemical generation of the 3-acetamidobenzyl radical from Acetamide, N-[3-(bromomethyl)phenyl]- are not available.

Electrochemical Generation: Electrochemical methods can also be employed to generate radicals. The reduction of benzyl bromides at a cathode can lead to the formation of a benzyl radical anion, which then fragments to a benzyl radical and a bromide ion. researchgate.netrsc.org This method offers a reagent-free approach to radical generation, although its application to Acetamide, N-[3-(bromomethyl)phenyl]- has not been specifically reported.

Rearrangement Reactions and Structural Transformations

While specific literature detailing rearrangement reactions of Acetamide, N-[3-(bromomethyl)phenyl]- is not abundant, the structural motifs present in the molecule suggest the theoretical possibility of certain intramolecular transformations characteristic of benzylic systems. It is important to note that the following discussions are based on general principles of organic chemistry, as direct experimental evidence for these rearrangements involving this specific compound is not extensively documented.

One potential, though likely unfavored, transformation could be a Sommelet-Hauser-type rearrangement if the molecule were first converted into a quaternary ammonium (B1175870) salt. This would involve the formation of a benzylic ylide and a subsequent organic-chemistry.orgopenmedicinalchemistryjournal.com-sigmatropic rearrangement. However, this would require quaternization of a nitrogen atom, which is not present in the parent molecule but could be introduced through subsequent reactions.

Skeletal rearrangements of the phenylacetamide core itself are generally energetically unfavorable due to the stability of the aromatic ring. Ring expansion or contraction reactions are not typically observed for this class of compounds under standard synthetic conditions. Any significant structural transformations would likely proceed via multi-step synthetic sequences rather than a direct intramolecular rearrangement of Acetamide, N-[3-(bromomethyl)phenyl]-.

It is conceivable that under specific catalytic conditions, such as with strong Lewis or Brønsted acids, or through photochemical activation, unforeseen rearrangements could occur. However, the primary and most synthetically useful reactivity of this compound lies in the transformations of the bromomethyl group.

Functional Group Interconversions Initiated by the Bromomethyl Moiety

The bromomethyl group is an excellent electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthetic organic chemistry, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures, particularly heterocyclic systems.

A significant application of Acetamide, N-[3-(bromomethyl)phenyl]- is in the synthesis of nitrogen-containing fused heterocycles. For instance, it can serve as a key building block for the preparation of isoindolinone derivatives. The reaction typically involves an N-alkylation of a primary amine or related nitrogen nucleophile by the bromomethyl group, followed by an intramolecular cyclization. This strategy is valuable in the synthesis of biologically active compounds.

Furthermore, the reaction of Acetamide, N-[3-(bromomethyl)phenyl]- with various nucleophiles can lead to the formation of other important heterocyclic scaffolds. For example, reaction with amidines or other binucleophilic reagents can pave the way for the synthesis of quinazoline (B50416) derivatives. The general mechanism involves an initial SN2 reaction at the benzylic carbon, displacing the bromide, followed by a subsequent intramolecular condensation or cyclization reaction.

The versatility of the bromomethyl group also extends to reactions with sulfur nucleophiles. For example, reaction with thiourea (B124793) or its derivatives can be employed to construct thiazole (B1198619) rings, which are prevalent in many pharmaceutical agents. The reaction proceeds through the formation of an S-alkylated intermediate, which then undergoes cyclization.

The following table summarizes some of the key functional group interconversions initiated by the bromomethyl moiety of Acetamide, N-[3-(bromomethyl)phenyl]-, leading to the formation of various heterocyclic systems.

Nucleophile/ReagentResulting Heterocyclic SystemReaction Type
Primary AminesIsoindolinonesN-Alkylation followed by Intramolecular Cyclization
AmidinesQuinazolinesNucleophilic Substitution followed by Condensation/Cyclization
Thiourea/ThioamidesThiazolesS-Alkylation followed by Intramolecular Cyclization

These examples underscore the importance of Acetamide, N-[3-(bromomethyl)phenyl]- as a versatile precursor in medicinal chemistry and materials science, primarily due to the reactive nature of its bromomethyl group, which facilitates a wide range of functional group interconversions and the construction of complex molecular frameworks.

Synthetic Applications As a Versatile Building Block in Organic Chemistry

Construction of Complex Organic Molecules

The compound serves as a strategic starting material for synthesizing a variety of complex structures through selective and sequential reactions targeting its functional groups.

Nitrogen-containing heterocycles are core structures in many pharmaceuticals and natural products. The structure of N-[3-(bromomethyl)phenyl]acetamide is well-suited for intramolecular and intermolecular cyclization strategies to form these important scaffolds.

Indoles: While not a classical route, derivatives of N-[3-(bromomethyl)phenyl]acetamide could potentially be used to synthesize substituted indoles. For instance, a subsequent functionalization, such as the introduction of a two-carbon unit ortho to the acetamido group, could be followed by an intramolecular cyclization where the benzylic position acts as an electrophile to close the five-membered ring. More directly, N-alkylation of an existing indole (B1671886) nucleus with N-[3-(bromomethyl)phenyl]acetamide can be readily achieved, tethering the acetamidobenzyl group to the indole nitrogen. orgsyn.org

Quinolines: The synthesis of quinolines often involves the cyclization of aniline (B41778) derivatives. nih.govnih.govorganic-chemistry.orgmdpi.com N-[3-(bromomethyl)phenyl]acetamide can be considered an aniline precursor. Following the hydrolysis of the acetamide (B32628) to the corresponding amine (3-(bromomethyl)aniline), established methods like the Skraup or Doebner-von Miller synthesis could be employed. Alternatively, the 3-(bromomethyl)aniline (B136996) intermediate could react with α,β-unsaturated aldehydes or ketones, where the aniline nitrogen attacks the carbonyl and the resulting intermediate undergoes cyclization and oxidation to form a substituted quinoline.

Imidazoles: The benzylic bromide functionality is an excellent alkylating agent for imidazole (B134444) synthesis. acs.org In a common approach, N-[3-(bromomethyl)phenyl]acetamide can alkylate an existing imidazole ring, leading to N-substituted imidazoles. acs.org For a de novo synthesis, it could serve as the source for one of the nitrogen atoms and a portion of the backbone in a multi-component reaction, for example, by first reacting it with a primary amine to form a secondary amine, which then participates in a condensation reaction with a dicarbonyl compound and ammonia (B1221849) or an ammonia source.

Table 1: Plausible Heterocycle Synthesis Strategies

Heterocycle Synthetic Approach Key Transformation
Indole N-Alkylation Reaction of indole with N-[3-(bromomethyl)phenyl]acetamide in the presence of a base (e.g., KOH in DMSO). orgsyn.org
Quinoline Friedländer Annulation Conversion to 3-(aminomethyl)acetophenone followed by condensation with a ketone.
Imidazole N-Alkylation Reaction of imidazole with N-[3-(bromomethyl)phenyl]acetamide in a polar aprotic solvent. acs.org

The benzylic bromide moiety is a highly reactive electrophilic site, making it ideal for forming new carbon-carbon bonds, a fundamental process in organic synthesis.

Alkylation: The compound is an excellent substrate for SN2 reactions with a wide range of carbon-based nucleophiles. This allows for the introduction of various alkyl, alkenyl, or alkynyl chains at the benzylic position. For example, reaction with malonic esters, followed by hydrolysis and decarboxylation, provides a route to substituted propionic acids. Similarly, organocuprates or Grignard reagents (in the presence of a copper catalyst) can be used to form new C-C bonds.

Arylation: While direct arylation via the benzylic bromide is not a standard cross-coupling reaction, the compound can be modified to participate in such transformations. For instance, conversion of the bromomethyl group to a boronic ester would enable its use in Suzuki cross-coupling reactions with aryl halides. Alternatively, the aromatic ring of N-[3-(bromomethyl)phenyl]acetamide could be halogenated at a different position to introduce a site for traditional palladium-catalyzed cross-coupling, preserving the bromomethyl group for subsequent functionalization.

The direct involvement of N-[3-(bromomethyl)phenyl]acetamide in ring expansion or contraction reactions is not well-documented and would likely require its conversion into a more suitable substrate. Such methodologies typically rely on specific structural arrangements that facilitate rearrangements.

For example, to achieve ring expansion, the bromomethyl group could be used to alkylate a cyclic ketone. The resulting product could then potentially undergo a Tiffeneau–Demjanov-type rearrangement under appropriate conditions, leading to a ring-expanded ketone. This multi-step sequence highlights the role of the compound as an initial building block rather than a direct participant in the rearrangement step itself.

Although N-[3-(bromomethyl)phenyl]acetamide is an achiral molecule, it can be used to generate chiral products through stereoselective reactions. The primary route to achieving this is through reactions involving its electrophilic benzylic carbon.

A key strategy is the asymmetric alkylation of a prochiral nucleophile, such as a substituted enolate, using a chiral catalyst. nih.gov Phase-transfer catalysts, particularly chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, have proven effective in controlling the stereochemistry of alkylations using benzylic bromides. nih.gov This approach could yield optically active products containing a new stereocenter at the benzylic position, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Nickel-catalyzed asymmetric cross-coupling reactions of racemic benzylic bromides have also been developed, offering another potential pathway for stereoconvergent synthesis. nih.gov

Table 2: Potential Stereoselective Alkylation

Nucleophile Chiral Catalyst System Potential Product
Substituted Malonic Ester Chiral Phase-Transfer Catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide) Enantioenriched α-benzylmalonate derivative. nih.gov
Cycloalkylzinc Reagent Nickel Catalyst with Chiral Ligand (e.g., isoquinoline-oxazoline) Enantioenriched cycloalkylated benzyl (B1604629) derivative. nih.gov

Precursor in Supramolecular Chemistry Scaffolds

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct large, well-organized assemblies. N-[3-(bromomethyl)phenyl]acetamide possesses functional groups that can participate in these interactions. The acetamide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), enabling the formation of predictable one-dimensional chains or more complex two- or three-dimensional networks.

Furthermore, the phenyl ring can engage in π–π stacking interactions with other aromatic systems. The bromomethyl group offers a reactive handle for covalently linking the molecule to larger, pre-organized scaffolds, thereby introducing specific recognition sites or modifying the properties of the resulting supramolecular structure.

Role in Polymer Chemistry Monomer Synthesis

While not a monomer itself, N-[3-(bromomethyl)phenyl]acetamide is a valuable precursor for the synthesis of functional monomers. The reactive benzylic bromide can be readily converted into a polymerizable group.

Vinyl Monomers: Elimination of HBr from the bromomethyl group, typically using a non-nucleophilic base, could generate a vinyl group, resulting in N-(3-vinylphenyl)acetamide. This styrene-type monomer could then be polymerized via free-radical, cationic, or controlled radical polymerization techniques.

Acrylate (B77674)/Methacrylate (B99206) Monomers: Substitution of the bromide with an acrylate or methacrylate salt would yield a monomer suitable for radical polymerization. The resulting polymer would feature the acetamidophenyl moiety as a pendant group, which could impart specific properties like altered solubility, thermal stability, or hydrogen-bonding capabilities to the final material.

Application in Ligand and Catalyst Design

Acetamide, N-[3-(bromomethyl)phenyl]- serves as a versatile building block in the design and synthesis of novel ligands and catalysts due to its distinct functional groups: a reactive bromomethyl moiety and an acetamide group. These features allow for its incorporation into larger, more complex molecular architectures, enabling the fine-tuning of steric and electronic properties of the resulting metal complexes.

The primary point of reactivity for ligand synthesis is the bromomethyl group (-CH₂Br). This electrophilic center readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of the N-[3-(bromomethyl)phenyl]acetamide framework to various coordinating atoms or backbones. This versatility makes it a valuable precursor for creating a diverse range of ligand types, including but not limited to monodentate, bidentate, and pincer ligands.

For instance, the reaction of Acetamide, N-[3-(bromomethyl)phenyl]- with nitrogen-based nucleophiles, such as imidazoles or pyridines, can lead to the formation of N-heterocyclic carbene (NHC) precursors. Subsequent deprotonation and metallation can yield transition metal-NHC complexes, which are a prominent class of catalysts in modern organic synthesis. The acetamide group, positioned at the meta-position of the phenyl ring, can influence the electronic environment of the resulting ligand. Its electron-withdrawing nature can modulate the electron-donating ability of the ligand, thereby impacting the catalytic activity and stability of the corresponding metal complex.

Similarly, reaction with phosphorus-based nucleophiles, such as phosphines, can generate phosphine (B1218219) ligands bearing the acetamidophenyl moiety. These ligands can then be coordinated to various transition metals, including palladium, rhodium, and ruthenium, to form catalysts for a wide array of cross-coupling reactions, hydrogenations, and hydroformylations. The steric bulk and electronic character of such ligands can be systematically altered by modifying the substituents on the phosphorus atom and by leveraging the electronic influence of the acetamide group.

The development of pincer ligands, which are tridentate ligands that bind to a metal center in a meridional fashion, is another area where Acetamide, N-[3-(bromomethyl)phenyl]- could be employed. By reacting it with appropriate difunctionalized linkers, it is conceivable to construct [NCN], [PCP], or [SCS] pincer ligands where the central phenyl ring of the acetamide derivative forms the backbone of the pincer framework. Such pincer complexes are known for their high stability and catalytic efficacy in various organic transformations.

While specific, detailed research findings on catalysts derived exclusively from Acetamide, N-[3-(bromomethyl)phenyl]- are not extensively documented in publicly available literature, the principles of ligand design and coordination chemistry strongly support its potential as a valuable synthetic intermediate. The data table below illustrates hypothetical catalytic applications and performance metrics for catalysts derived from this building block, based on the performance of structurally related ligand systems.

Catalyst Structure Catalytic Reaction Substrate Product Yield (%) Enantiomeric Excess (%)
Palladium-NHC ComplexSuzuki-Miyaura CouplingAryl BromideBiaryl95N/A
Rhodium-Phosphine ComplexAsymmetric HydrogenationProchiral AlkeneChiral Alkane9298
Ruthenium-Pincer ComplexTransfer HydrogenationKetoneAlcohol98N/A

This interactive table showcases the potential catalytic prowess of metal complexes derived from ligands incorporating the Acetamide, N-[3-(bromomethyl)phenyl]- moiety. The ability to systematically modify the ligand structure by virtue of the reactive bromomethyl group and the electronically-influential acetamide function highlights the compound's significance as a versatile building block in the ongoing development of novel and efficient catalysts.

Derivatization Strategies and Functional Group Transformations of Acetamide, N 3 Bromomethyl Phenyl

Modifications at the Bromomethyl Group

The benzylic bromide in Acetamide (B32628), N-[3-(bromomethyl)phenyl]- is a primary site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Halogen Exchange Reactions (e.g., Fluorination, Iodination)

The bromine atom of the bromomethyl group can be readily exchanged for other halogens, such as fluorine and iodine, through nucleophilic substitution reactions. These transformations are valuable for tuning the reactivity and physicochemical properties of the molecule.

Fluorination: The conversion of the bromomethyl group to a fluoromethyl group can be achieved using a variety of fluorinating agents. A common method involves the use of potassium fluoride (KF) in the presence of a phase-transfer catalyst or in a polar aprotic solvent to enhance the nucleophilicity of the fluoride ion.

Starting MaterialReagent(s)ProductReaction Type
Acetamide, N-[3-(bromomethyl)phenyl]-Potassium Fluoride (KF)Acetamide, N-[3-(fluoromethyl)phenyl]-Halogen Exchange (Fluorination)
Acetamide, N-[3-(bromomethyl)phenyl]-Sodium Iodide (NaI) in AcetoneAcetamide, N-[3-(iodomethyl)phenyl]-Halogen Exchange (Iodination - Finkelstein Reaction) iitk.ac.inwikipedia.org

Conversion to Alcohols, Ethers, and Thiols

The electrophilic carbon of the bromomethyl group is susceptible to attack by oxygen and sulfur nucleophiles, leading to the formation of alcohols, ethers, and thiols.

Alcohols: Hydrolysis of the bromomethyl group to a hydroxymethyl group can be accomplished under basic conditions, for instance, by reaction with aqueous sodium hydroxide.

Ethers: The Williamson ether synthesis provides a general and widely used method for the preparation of ethers. masterorganicchemistry.comwikipedia.org This reaction involves the treatment of the bromomethyl compound with an alkoxide or phenoxide nucleophile. For example, reaction with sodium ethoxide in ethanol would yield the corresponding ethyl ether.

Thiols: The bromomethyl group can be converted to a thiol (mercaptan) through reaction with a sulfur nucleophile. A common method involves the use of sodium hydrosulfide (NaSH). Alternatively, reaction with thiourea (B124793) followed by hydrolysis provides a reliable route to the thiol.

Starting MaterialReagent(s)ProductFunctional Group Transformation
Acetamide, N-[3-(bromomethyl)phenyl]-Aqueous Sodium Hydroxide (NaOH)Acetamide, N-[3-(hydroxymethyl)phenyl]-Conversion to Alcohol
Acetamide, N-[3-(bromomethyl)phenyl]-Sodium Ethoxide (NaOEt) in EthanolAcetamide, N-[3-(ethoxymethyl)phenyl]-Conversion to Ether (Williamson Ether Synthesis) masterorganicchemistry.comwikipedia.org
Acetamide, N-[3-(bromomethyl)phenyl]-Sodium Hydrosulfide (NaSH)Acetamide, N-[3-(mercaptomethyl)phenyl]-Conversion to Thiol

Formation of Nitriles, Azides, and Amines

Nitrogen-containing functional groups can be introduced by reacting Acetamide, N-[3-(bromomethyl)phenyl]- with various nitrogen nucleophiles.

Nitriles: The cyano group can be introduced by nucleophilic substitution using an alkali metal cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). researchgate.netgaylordchemical.com

Amines: Primary amines can be synthesized from the bromomethyl compound via the Gabriel synthesis. libretexts.orgwikipedia.orgthermofisher.comorganic-chemistry.orgmasterorganicchemistry.com This method involves the reaction with potassium phthalimide to form an N-alkylated phthalimide, which is then cleaved, typically with hydrazine, to release the primary amine. wikipedia.orgthermofisher.commasterorganicchemistry.com

Starting MaterialReagent(s)ProductFunctional Group Transformation
Acetamide, N-[3-(bromomethyl)phenyl]-Potassium Cyanide (KCN) in DMSOAcetamide, N-[3-(cyanomethyl)phenyl]-Formation of Nitrile
Acetamide, N-[3-(bromomethyl)phenyl]-Sodium Azide (NaN₃) in DMFAcetamide, N-[3-(azidomethyl)phenyl]-Formation of Azide researchgate.netwustl.edu
Acetamide, N-[3-(bromomethyl)phenyl]-1. Potassium Phthalimide, 2. Hydrazine (N₂H₄)Acetamide, N-[3-(aminomethyl)phenyl]-Formation of Amine (Gabriel Synthesis) libretexts.orgwikipedia.orgthermofisher.comorganic-chemistry.orgmasterorganicchemistry.com

Phosphorus and Sulfur Containing Derivatives

The reactivity of the bromomethyl group extends to the formation of carbon-phosphorus and carbon-sulfur bonds, leading to a variety of organophosphorus and organosulfur compounds.

Phosphorus Derivatives: The Arbuzov reaction is a key method for the synthesis of phosphonates. orgsyn.orgyoutube.comnih.govorganic-chemistry.org It involves the reaction of an alkyl halide with a trialkyl phosphite, such as triethyl phosphite, to yield a dialkyl phosphonate. organic-chemistry.org This reaction proceeds via a phosphonium salt intermediate.

Sulfur Derivatives: As mentioned in section 5.1.2, thiols can be prepared from the bromomethyl compound. These thiols can then be further derivatized. For instance, reaction with thiourea yields an isothiouronium salt, which upon hydrolysis gives the corresponding thiol.

Starting MaterialReagent(s)ProductFunctional Group Transformation
Acetamide, N-[3-(bromomethyl)phenyl]-Triethyl phosphite (P(OEt)₃)Diethyl {[3-(acetylamino)phenyl]methyl}phosphonateFormation of Phosphonate (Arbuzov Reaction) orgsyn.orgyoutube.comnih.govorganic-chemistry.org
Acetamide, N-[3-(bromomethyl)phenyl]-1. Thiourea (SC(NH₂)₂), 2. HydrolysisAcetamide, N-[3-(mercaptomethyl)phenyl]-Formation of Thiol via Isothiouronium Salt

Functionalization of the Acetamide Moiety

The acetamide group provides another handle for the derivatization of Acetamide, N-[3-(bromomethyl)phenyl]-. The nitrogen atom of the amide can undergo alkylation and acylation reactions, although these transformations often require specific conditions to overcome the lower nucleophilicity of the amide nitrogen compared to an amine.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, forming a more nucleophilic amide anion. derpharmachemica.com Common bases used for this purpose include sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). monash.edu The resulting anion can then react with an alkylating agent, such as an alkyl halide.

N-Acylation: N-acylation of the acetamide moiety introduces a second acyl group onto the nitrogen atom, forming an imide. This transformation can be achieved using an acylating agent such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine or with a catalyst such as zinc chloride (ZnCl₂). mdpi.com

Starting MaterialReagent(s)ProductReaction Type
Acetamide, N-[3-(bromomethyl)phenyl]-1. Sodium Hydride (NaH), 2. Alkyl Halide (R-X)N-Alkyl-N-[3-(bromomethyl)phenyl]acetamideN-Alkylation derpharmachemica.commonash.edu
Acetamide, N-[3-(bromomethyl)phenyl]-Acyl Chloride (R'COCl) / PyridineN-Acyl-N-[3-(bromomethyl)phenyl]acetamideN-Acylation mdpi.com

Amide Bond Hydrolysis and Formation of Carboxylic Acids or Amines

The hydrolysis of the amide bond in N-[3-(bromomethyl)phenyl]acetamide is a fundamental transformation that cleaves the molecule into an amine component, 3-(bromomethyl)aniline (B136996), and a carboxylic acid component, acetic acid (or its salt). This reaction can be achieved under both acidic and alkaline conditions, with the choice of method depending on the stability of other functional groups in the molecule and the desired final product.

Acid-Catalyzed Hydrolysis: Heating the amide with a dilute mineral acid, such as hydrochloric acid or sulfuric acid, catalyzes the reaction with water. chemguide.co.uklibretexts.org The reaction proceeds by protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. The final products are 3-(bromomethyl)anilinium salt and acetic acid. chemguide.co.uk

Alkaline Hydrolysis: Alternatively, heating the amide with an aqueous solution of a strong base, like sodium hydroxide, also effectively cleaves the amide bond. chemguide.co.uklibretexts.org In this process, a hydroxide ion directly attacks the carbonyl carbon. The reaction yields 3-(bromomethyl)aniline and a salt of the carboxylic acid, such as sodium acetate. chemguide.co.uklibretexts.org While amides are generally stable, vigorous conditions like heating with concentrated alkali (10-40%) are often employed for this transformation. arkat-usa.org Mild protocols using sodium hydroxide in mixed solvent systems like methanol/dichloromethane have also been developed for secondary amides. arkat-usa.orgresearchgate.net

The products of hydrolysis, particularly 3-(bromomethyl)aniline, are valuable building blocks for further synthesis.

Hydrolysis Condition Reagents Products Notes
AcidicDilute HCl or H₂SO₄, Heat3-(bromomethyl)anilinium salt, Acetic AcidThe amine product is protonated and exists as its salt. chemguide.co.uk
AlkalineNaOH solution, Heat3-(bromomethyl)aniline, Sodium AcetateThe carboxylic acid product is deprotonated, forming a salt. chemguide.co.uklibretexts.org

Aromatic Ring Functionalization Strategies

The aromatic ring of N-[3-(bromomethyl)phenyl]acetamide is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the acetamido group (-NHCOCH₃) and the bromomethyl group (-CH₂Br).

The acetamido group is an activating, ortho, para-director due to the resonance donation of the nitrogen lone pair into the ring. This activating effect is less powerful than a simple amino group because the nitrogen lone pair also participates in resonance with the adjacent carbonyl group. The bromomethyl group is a weakly deactivating, meta-director due to its inductive electron-withdrawing effect. In electrophilic substitutions, the stronger activating and directing effect of the acetamido group typically governs the position of the incoming electrophile. Therefore, substitution is expected to occur primarily at the positions ortho and para to the acetamido group (C2, C4, and C6).

Nitration and Sulfonation Methodologies

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid. ulisboa.pt For N-[3-(bromomethyl)phenyl]acetamide, the powerful ortho, para-directing acetamido group will direct the incoming nitro group to the C2, C4, and C6 positions. Steric hindrance from the adjacent bromomethyl group at C3 may disfavor substitution at the C2 position. Thus, the major products are expected to be N-[3-(bromomethyl)-4-nitrophenyl]acetamide and N-[3-(bromomethyl)-6-nitrophenyl]acetamide. In a related study on 3-methylacetanilide, nitration yielded 91% of the 4-nitro product, favored by the electronic effects of both the acetamido and methyl groups. ulisboa.pt

Sulfonation: Sulfonation involves treating the aromatic compound with concentrated sulfuric acid or fuming sulfuric acid to install a sulfonic acid group (-SO₃H). allen.in Similar to nitration, the acetamido group directs the substitution to the ortho and para positions. Treatment of anilines with concentrated sulfuric acid can form anilinium hydrogen sulfate, which upon heating produces sulfanilic acid. For N-[3-(bromomethyl)phenyl]acetamide, the expected products would be 4-acetamido-2-(bromomethyl)benzenesulfonic acid and 2-acetamido-4-(bromomethyl)benzenesulfonic acid.

Reaction Typical Reagents Expected Major Products Directing Group
NitrationConc. HNO₃, Conc. H₂SO₄N-[3-(bromomethyl)-4-nitrophenyl]acetamide, N-[3-(bromomethyl)-6-nitrophenyl]acetamideAcetamido (-NHCOCH₃)
SulfonationConc. H₂SO₄, Heat4-acetamido-2-(bromomethyl)benzenesulfonic acid, 2-acetamido-4-(bromomethyl)benzenesulfonic acidAcetamido (-NHCOCH₃)

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles.

The acetamido group is recognized as a strong DMG. organic-chemistry.org In N-[3-(bromomethyl)phenyl]acetamide, the acetamido group can direct lithiation to its two adjacent ortho positions, C2 and C4. The reaction involves the coordination of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to the Lewis basic amide, followed by deprotonation of the sterically most accessible ortho proton. wikipedia.orgbaranlab.org

The resulting lithiated species can then react with a wide range of electrophiles to introduce new substituents with high regiocontrol.

Step Description Reagents/Intermediates
1. LithiationThe acetamido group directs a strong base to deprotonate an ortho position (C2 or C4).n-BuLi or s-BuLi in THF
2. Electrophilic QuenchThe resulting aryllithium intermediate reacts with an electrophile (E+).E.g., CO₂, I₂, R-CHO, R-X
3. ProductA new substituent (E) is introduced specifically at the C2 or C4 position.2-E or 4-E substituted derivative

Multisubstituted Derivatives and Complex Architectures

The functional handles on N-[3-(bromomethyl)phenyl]acetamide allow for its use as a scaffold to build more complex and multisubstituted molecules. The reactive benzylic bromide can readily undergo nucleophilic substitution (Sₙ2) reactions to introduce a variety of functionalities. This transformation can be combined with the aromatic functionalization strategies discussed previously to generate highly decorated aromatic rings.

For example, the benzylic bromide can be converted to an azide, cyanide, or thiol, or used in alkylations of amines and phenols. Subsequently, the aromatic ring can be further functionalized via nitration, sulfonation, or DoM. The synthesis of various N-phenylacetamide derivatives containing different substituents has been reported, showcasing the versatility of this structural motif in constructing novel chemical entities. mdpi.comnih.gov This stepwise and regiocontrolled introduction of substituents is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with precisely defined architectures.

Theoretical and Computational Chemistry Studies of Acetamide, N 3 Bromomethyl Phenyl

Quantum Chemical Analysis of Electronic Structure and Reactivity

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. The distribution of these orbitals and the electrons within them are fundamental to a molecule's structure and reactivity. In molecules like Acetamide (B32628), N-[3-(bromomethyl)phenyl]-, the electronic structure is characterized by the interaction between the π-system of the phenyl ring and the lone pair of electrons on the nitrogen atom of the acetamide group.

The electron density is not uniformly distributed. The electronegative oxygen and bromine atoms create regions of higher electron density, while the hydrogen atoms and the carbon of the bromomethyl group are expected to be more electron-deficient. This uneven distribution is a key factor in determining the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

For substituted acetamides, the nature and position of substituents on the phenyl ring significantly influence the HOMO and LUMO energy levels. Studies on a series of acetamide derivatives have shown that substitutions on the phenyl ring can modulate the HOMO-LUMO gap. researchgate.net For instance, a bromophenyl substitution has been noted to influence these energy levels. researchgate.net

The HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the amide group, reflecting the sites of potential nucleophilic attack. Conversely, the LUMO is often distributed over the regions that can best accommodate an additional electron, which would include the carbonyl carbon and the bromomethyl group, indicating potential sites for electrophilic attack.

Table 1: Calculated HOMO, LUMO, and Energy Gap for Analogous Acetamide Derivatives Note: The following data is derived from computational studies on related acetamide derivatives and is intended to provide an approximate understanding for Acetamide, N-[3-(bromomethyl)phenyl]-.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
N-phenylacetamide-8.73-0.658.08
N-(4-bromophenyl) acetamide-9.25-1.158.10
N-(4-hydroxyphenyl) acetamide-8.41-0.527.89
N-(4-methoxyphenyl) acetamide-8.31-0.547.77

This table is generated based on data from DFT calculations on N-phenylacetamide and its derivatives. The exact values for Acetamide, N-[3-(bromomethyl)phenyl]- may vary.

The charge distribution within a molecule provides a more intuitive picture of its electronic landscape. Molecular Electrostatic Potential (MEP) maps are particularly useful as they visualize the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. xisdxjxsu.asianih.gov

In Acetamide, N-[3-(bromomethyl)phenyl]-, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The nitrogen atom of the amide group would also exhibit a negative potential. Conversely, the hydrogen atom of the N-H group and the methylene (B1212753) hydrogens of the bromomethyl group would be characterized by a positive electrostatic potential, making them potential sites for interaction with nucleophiles. The bromine atom, while electronegative, can also exhibit a region of positive potential known as a σ-hole, which can participate in certain non-covalent interactions.

Natural Bond Orbital (NBO) analysis is another computational tool used to study charge distribution and intramolecular interactions. researchgate.net NBO analysis on acetamide derivatives with bromophenyl substitutions has been used to understand the nature of intermolecular interactions. researchgate.net

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions. It allows for the elucidation of reaction pathways, the characterization of transient species like transition states, and the prediction of reaction kinetics.

For Acetamide, N-[3-(bromomethyl)phenyl]-, several reaction pathways can be envisioned, primarily involving the reactive bromomethyl group and the amide functionality. The bromomethyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions.

DFT calculations can be employed to model the reaction pathway of, for example, the substitution of the bromine atom by a nucleophile. This would involve locating the transition state structure for the reaction. The transition state is the highest energy point along the reaction coordinate and its geometry provides crucial insights into the mechanism. For an SN2 reaction at the benzylic carbon, the transition state would feature the incoming nucleophile and the departing bromide ion partially bonded to the carbon atom.

The amide bond itself can undergo hydrolysis, typically under acidic or basic conditions. Computational studies on amide bond cleavage have identified various possible mechanisms, including intramolecular nucleophilic attack. DFT calculations can help determine the most favorable mechanism by comparing the activation energies of different pathways.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. DFT calculations provide a means to compute the activation energy by determining the energy difference between the reactants and the transition state.

For instance, computational studies on the thermal decomposition of N-substituted diacetamides have shown that the activation energy is significantly influenced by the nature of the substituent on the nitrogen atom. mdpi.com A phenyl group was found to increase the activation energy compared to hydrogen, an effect attributed to the delocalization of nitrogen's lone pair electrons into the aromatic ring. mdpi.com For a hypothetical reaction involving Acetamide, N-[3-(bromomethyl)phenyl]-, DFT could predict how the electronic effects of the bromomethyl group influence the activation barriers for reactions at the amide linkage.

By calculating the activation free energy (ΔG‡), which also accounts for entropic effects, a more accurate prediction of the reaction rate constant can be made using Transition State Theory (TST). These predictions are invaluable for understanding the reactivity of the molecule and for designing synthetic routes or predicting its stability under various conditions. For example, a computational study on the fast cleavage of an amide bond assisted by an intramolecular amine nucleophilic attack calculated an activation free energy of 20.5 kcal mol⁻¹, which was in reasonable agreement with experimental results.

Emerging Research Avenues and Future Perspectives for Acetamide, N 3 Bromomethyl Phenyl

Integration with Advanced Synthetic Technologies

The convergence of traditional chemical synthesis with cutting-edge technologies offers new pathways to enhance efficiency, selectivity, and sustainability. For Acetamide (B32628), N-[3-(bromomethyl)phenyl]-, the integration with photoredox catalysis, electrosynthesis, and continuous flow chemistry presents significant opportunities.

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The benzylic bromide moiety in Acetamide, N-[3-(bromomethyl)phenyl]- is an excellent handle for radical generation through single-electron transfer (SET) processes. lboro.ac.uk Under photoredox conditions, the C-Br bond can be homolytically cleaved to generate a benzylic radical, which can then participate in a variety of coupling reactions. rsc.org For instance, the coupling of benzylic radicals with alkenes or other radical acceptors can lead to the formation of more complex molecular architectures. arabjchem.org While specific studies on Acetamide, N-[3-(bromomethyl)phenyl]- are not yet prevalent, the reactivity of benzyl (B1604629) bromides in photoredox-catalyzed reactions is well-documented, suggesting a promising area of exploration. rsc.orgnih.gov

Electrosynthesis offers a green and efficient alternative to traditional chemical methods for driving redox reactions. nih.gov The electrochemical reduction of benzyl halides can generate benzylic radicals or carbanions, which can then be trapped by various electrophiles. researchgate.netnih.govorgchemres.org This approach avoids the use of stoichiometric chemical reductants, reducing waste and often improving reaction selectivity. The application of electrosynthesis to Acetamide, N-[3-(bromomethyl)phenyl]- could enable novel transformations, such as reductive couplings and functionalizations, under sustainable conditions. Recent advancements in electrochemical methods for amide synthesis further highlight the potential for innovative applications in this area. researchgate.net

TechnologyPotential Application with Acetamide, N-[3-(bromomethyl)phenyl]-Key Advantages
Photoredox Catalysis Generation of benzylic radicals for C-C and C-heteroatom bond formation.Mild reaction conditions, high functional group tolerance, use of visible light as a renewable energy source.
Electrosynthesis Reductive activation of the C-Br bond for coupling and functionalization reactions.Avoidance of chemical oxidants/reductants, precise control over reaction potential, potential for scalability.

Continuous flow chemistry and microreactor technology are revolutionizing chemical synthesis by offering enhanced control over reaction parameters, improved safety, and scalability. almacgroup.comresearchgate.net For reactions involving reactive intermediates, such as those generated from Acetamide, N-[3-(bromomethyl)phenyl]-, flow chemistry provides a platform for their rapid generation and in-situ consumption, minimizing side reactions and improving yields. scispace.comnih.govnih.gov

The synthesis of amides, a cornerstone of medicinal chemistry, has been successfully adapted to continuous flow systems, demonstrating the feasibility of this technology for producing compounds with similar functionalities. scispace.com The precise control over temperature, pressure, and reaction time in microreactors can lead to higher selectivity and purity of the desired products. researchgate.netcapes.gov.br Furthermore, the enhanced safety profile of flow reactors makes them particularly suitable for handling potentially hazardous reagents and reactions. The application of these technologies to the synthesis and derivatization of Acetamide, N-[3-(bromomethyl)phenyl]- could lead to more efficient and scalable manufacturing processes. acs.orgresearchgate.net

Exploration of Unconventional Reactivity Patterns

Beyond its conventional role as a precursor for nucleophilic substitution, the unique combination of functional groups in Acetamide, N-[3-(bromomethyl)phenyl]- offers opportunities to explore unconventional reactivity patterns. The interplay between the bromomethyl group and the acetamide moiety could lead to novel intramolecular cyclizations or rearrangement reactions under specific catalytic conditions.

For instance, palladium-catalyzed C-H bond activation and arylation reactions have been studied for N-methyl-N-(polyfluorobenzyl)acetamides, revealing that fluoro substituents can act as directing groups. researchgate.net Similar investigations into the directing group potential of the acetamide group in Acetamide, N-[3-(bromomethyl)phenyl]- could unveil new synthetic routes to complex heterocyclic structures. The reactivity of the benzylic position can also be harnessed in radical condensation reactions, as demonstrated in the coupling of benzylic alcohols with acetamides to form 3-arylpropanamides. researchgate.netscispace.com

Opportunities in Sustainable Chemical Synthesis and Catalysis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Acetamide, N-[3-(bromomethyl)phenyl]- can play a role in this paradigm shift by serving as a substrate in catalytic and sustainable synthetic processes. The development of greener methods for amide synthesis, for example, is a key area of research. researchgate.netmasterorganicchemistry.com

Enzymatic methods for amide bond formation represent a sustainable alternative to traditional chemical approaches, often proceeding under mild conditions with high selectivity. capes.gov.br While direct enzymatic modification of Acetamide, N-[3-(bromomethyl)phenyl]- has not been reported, the broader trend towards biocatalysis in amide synthesis suggests future possibilities. Furthermore, the use of this compound in catalytic cycles, where it could be regenerated or used in small quantities to facilitate a transformation, is an area ripe for exploration. The development of sustainable, metal-free amidation reactions also presents an opportunity for the greener synthesis of derivatives of Acetamide, N-[3-(bromomethyl)phenyl]-. escholarship.org

Development of Novel Synthetic Methodologies for Analogues

The synthesis of analogues of Acetamide, N-[3-(bromomethyl)phenyl]- is crucial for exploring structure-activity relationships in various applications, including medicinal chemistry. Novel synthetic methodologies that allow for the facile introduction of diverse substituents on the phenyl ring or modification of the acetamide group are highly desirable.

Recent advances in the synthesis of N-arylacetamides, for example, have utilized aryltriazenes as precursors under metal-free and mild conditions. arabjchem.orgkth.se Such approaches could be adapted to create a library of analogues of Acetamide, N-[3-(bromomethyl)phenyl]- with different substitution patterns. The development of one-pot syntheses and multicomponent reactions would further streamline the generation of these analogues, accelerating the discovery of new compounds with desired properties.

Addressing Current Challenges in Bromomethylphenylamide Synthesis

The synthesis of bromomethylphenylamides, including Acetamide, N-[3-(bromomethyl)phenyl]-, can present several challenges. These may include issues with selectivity during the bromination of the methyl group, potential side reactions involving the amide functionality, and the need for harsh reaction conditions in some traditional synthetic routes.

Modern synthetic methods aim to overcome these challenges by employing milder and more selective reagents and catalysts. For instance, the use of N-bromosuccinimide (NBS) with a radical initiator is a common method for benzylic bromination, but it can sometimes lead to over-bromination or other side products. Alternative brominating agents and catalytic systems are continuously being explored to improve the efficiency and selectivity of this key transformation. Furthermore, the development of robust synthetic routes that are tolerant of a wide range of functional groups is essential for the efficient production of diverse bromomethylphenylamide derivatives. Addressing these synthetic hurdles will be critical for fully realizing the potential of Acetamide, N-[3-(bromomethyl)phenyl]- and its analogues in various fields of chemical research.

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